N-(1-cyanocyclopentyl)-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-yl]amino}acetamide
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Overview
Description
N-(1-cyanocyclopentyl)-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-yl]amino}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyanocyclopentyl group and a benzodioxin moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-yl]amino}acetamide typically involves multiple steps:
Formation of the cyanocyclopentyl group: This can be achieved through the reaction of cyclopentanone with cyanide sources under basic conditions.
Synthesis of the benzodioxin moiety: This involves the cyclization of appropriate precursors, such as catechol derivatives, with epoxides under acidic conditions.
Coupling of the two moieties: The final step involves the coupling of the cyanocyclopentyl group with the benzodioxin moiety using amide bond formation techniques, often employing reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to accommodate larger batch sizes.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclopentyl)-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-yl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert nitriles to amines or reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide or benzodioxin moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-yl]amino}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it could modulate signaling pathways involved in cell growth or apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Chloromethcathinone: A stimulant drug with a similar structural motif.
3-Methoxyphenylboronic acid: Shares the benzodioxin moiety.
3-Cyanophenylboronic acid: Contains a cyanide group similar to the cyanocyclopentyl group.
Uniqueness
N-(1-cyanocyclopentyl)-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-yl]amino}acetamide is unique due to its combination of a cyanocyclopentyl group and a benzodioxin moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-18(2,14-5-6-15-16(11-14)25-10-9-24-15)21-12-17(23)22-19(13-20)7-3-4-8-19/h5-6,11,21H,3-4,7-10,12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOSNSFTDFAFRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)OCCO2)NCC(=O)NC3(CCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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